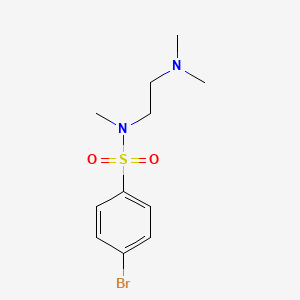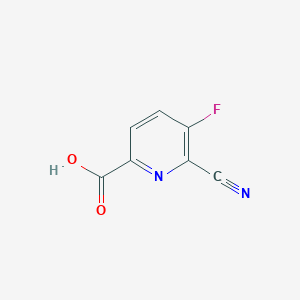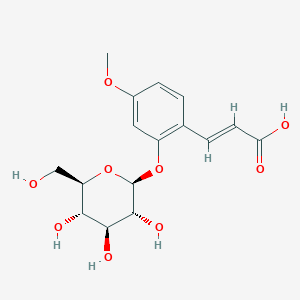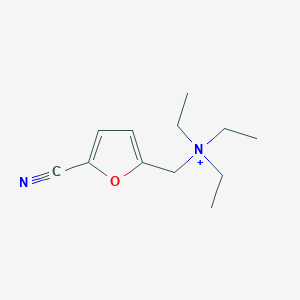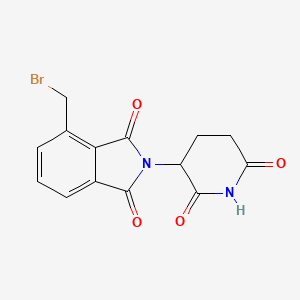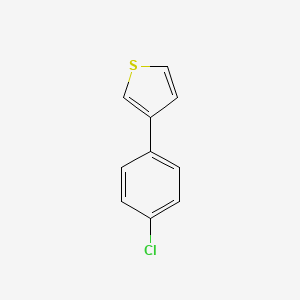
3-(4-Chlorophenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a thiophene ring substituted with a 4-chlorophenyl group. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-chlorobenzene.
Reaction Conditions: The reaction is usually carried out under Friedel-Crafts acylation conditions, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Procedure: The thiophene is reacted with 4-chlorobenzoyl chloride in the presence of AlCl3 to form the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(4-Chloro-phenyl)-thiophene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chloro-phenyl)-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
科学的研究の応用
3-(4-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(4-Chloro-phenyl)-thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
3-(4-Bromo-phenyl)-thiophene: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methyl-phenyl)-thiophene: Contains a methyl group instead of chlorine.
3-(4-Nitro-phenyl)-thiophene: Contains a nitro group instead of chlorine.
Uniqueness
3-(4-Chloro-phenyl)-thiophene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
特性
分子式 |
C10H7ClS |
|---|---|
分子量 |
194.68 g/mol |
IUPAC名 |
3-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |
InChIキー |
XDMXWUPNEMBRAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


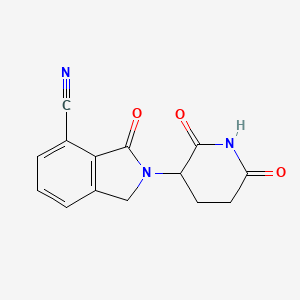
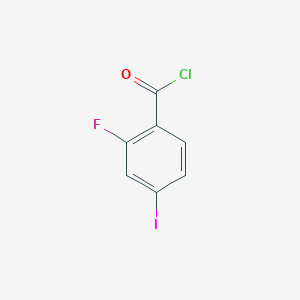
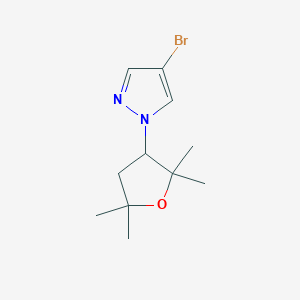


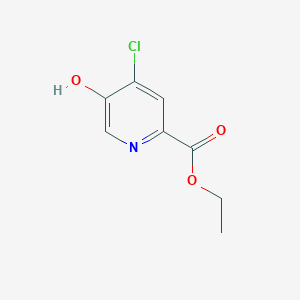
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
